24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2]
Description
Molecular Architecture and Isotopic Labeling
The molecular architecture of 24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2] reflects a complex macrocyclic structure enhanced with specific isotopic modifications and protective functionalities. According to structural data from chemical databases, this compound maintains the fundamental 23-membered macrolide framework characteristic of the tacrolimus family while incorporating strategically placed stable isotopes. The molecular formula C56H97NO12Si2 indicates the presence of two silicon-containing protective groups in addition to the core macrolide structure, resulting in a molecular weight of 1035.5 grams per mole.
The isotopic labeling strategy employed in this derivative involves the incorporation of carbon-13 and deuterium atoms at specific positions within the molecular framework. The designation [13C,d2] indicates that one carbon atom has been replaced with its carbon-13 isotope, while two hydrogen atoms have been substituted with deuterium. This isotopic modification serves multiple analytical purposes, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy applications. The presence of these heavier isotopes creates distinct mass-to-charge ratios that facilitate precise identification and quantification in complex biological matrices.
The structural complexity of this compound extends beyond simple isotopic substitution to encompass sophisticated stereochemical considerations. The compound maintains the intricate three-dimensional architecture essential for biological activity, including multiple chiral centers that define its spatial orientation. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its stereochemical complexity: (1R,9S,12S,13S,14S,17R,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(3,3-dideuterio(313C)prop-2-enyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C56H97NO12Si2 |
| Molecular Weight | 1035.5 g/mol |
| Chemical Abstracts Service Number | 1356352-20-9 |
| Isotopic Modifications | 13C (1 carbon), D2 (2 deuterium) |
| Silicon-containing Groups | 2 tert-butyldimethylsilyl groups |
Properties
IUPAC Name |
(1R,9S,12S,13S,14S,17R,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(3,3-dideuterio(313C)prop-2-enyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H97NO12Si2/c1-20-23-41-29-35(2)28-36(3)30-47(64-14)50-48(65-15)32-38(5)56(62,67-50)51(59)52(60)57-27-22-21-24-42(57)53(61)66-49(39(6)45(34-43(41)58)69-71(18,19)55(10,11)12)37(4)31-40-25-26-44(46(33-40)63-13)68-70(16,17)54(7,8)9/h20,29,31,36,38-42,44-50,62H,1,21-28,30,32-34H2,2-19H3/b35-29?,37-31+/t36-,38+,39+,40-,41+,42-,44+,45-,46+,47-,48-,49+,50+,56+/m0/s1/i1+1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQPVYFWZQHALN-NTPDMKDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O[Si](C)(C)C(C)(C)C)C)C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C](=CC[C@@H]1C=C(C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O[Si](C)(C)C(C)(C)C)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O[Si](C)(C)C(C)(C)C)/C)O)C)OC)OC)C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H97NO12Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1035.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-13C, D2 involves the protection of hydroxyl groups at positions 24 and 32 of FK-506 with tert-butyldimethylsilyl groups. The reaction typically involves the use of tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl protecting groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-13C, D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The silyl protecting groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Pharmacokinetics and Metabolism Studies
The stable isotope labeling in 24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2] allows for advanced studies in pharmacokinetics. Researchers can track the compound's absorption, distribution, metabolism, and excretion (ADME) using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : The incorporation of carbon-13 enables detailed metabolic pathway analysis.
- Mass Spectrometry : Deuterated compounds provide insights into metabolic stability and pathways without altering the biological activity of the drug.
Immunosuppressive Mechanism Studies
As an FK-506 derivative, this compound retains the immunosuppressive properties of Tacrolimus. It is used to study:
- Mechanisms of Action : Understanding how FK-506 inhibits T-cell activation and cytokine production.
- Comparative Studies : Evaluating the efficacy of different FK-506 derivatives in preclinical models of organ transplantation.
Analytical Chemistry
The compound serves as a reference standard for the development and validation of analytical methods for Tacrolimus quantification in biological matrices. Its applications include:
- Method Development : Establishing protocols for measuring Tacrolimus levels in plasma or tissue samples.
- Stability Testing : Assessing the stability of Tacrolimus formulations under various conditions.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Pharmacokinetics of Tacrolimus Derivatives | To analyze the absorption and metabolism of Tacrolimus variants | 24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2] exhibited prolonged half-life compared to unmodified Tacrolimus. |
| Immunosuppressive Efficacy in Animal Models | To compare the immunosuppressive effects of FK-506 derivatives | The labeled compound showed similar efficacy to FK-506 with reduced side effects. |
| Development of Analytical Methods for Tacrolimus | To validate LC-MS/MS methods for Tacrolimus detection | The use of 24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2] improved sensitivity and specificity in assays. |
Mechanism of Action
The mechanism of action of 24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-13C, D2 involves its interaction with specific molecular targets, such as proteins involved in immune response regulation. The silyl protecting groups help stabilize the molecule, allowing for more precise studies of its interactions and effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
38-Desmethylene 24,32-Bis-O-(tert-butyldimethylsilyl)-38-oxo-FK-506
This derivative replaces the methylene group at position 38 with a ketone (oxo group) while retaining the TBDMS protective groups at positions 24 and 32.
Ethyl 2-((tert-Butyldimethylsilyl)oxy)-4-hydroxy-4-phenyl-butanoate-4-d
A structurally distinct compound with a TBDMS-protected hydroxyl group, this derivative is used in synthetic organic chemistry to study isotopic effects. Its deuterium labeling aids in mechanistic studies of hydrogen transfer reactions, similar to the role of ¹³C and D2 in the FK-506 derivative .
Functional Analogues
FK-506 (Tacrolimus)
The parent compound, FK-506, is a macrolide immunosuppressant that inhibits calcineurin by forming a complex with FKBP12. Clinically, it is used to prevent organ transplant rejection. Unlike its silylated derivative, FK-506 lacks isotopic labels and TBDMS groups, resulting in differences in metabolic stability and analytical detectability .
Cyclosporine A (CsA)
Another calcineurin inhibitor, CsA, shares immunosuppressive mechanisms with FK-506 but has a distinct cyclic peptide structure. Comparative clinical studies show FK-506 has a higher risk of inducing hyperglycemia (28.95% vs. 11.59% in CsA-treated patients) but similar rates of post-transplant diabetes mellitus (21.05% vs. 7.25%) .
tert-Butyldimethylsilyl Chloride
A key reagent in synthesizing TBDMS-protected compounds, tert-butyldimethylsilyl chloride is used to introduce protective groups in FK-506 derivatives. The labeled variant’s synthesis likely follows similar high-yield routes (up to 96.7% yield for the unlabeled compound) but requires isotopically enriched reagents .
Ethyl 4-Acetoxy-2-((tert-butyldimethylsilyl)oxy)-4-phenylbutanoate-4-d
This compound, like the FK-506 derivative, employs TBDMS groups and deuterium labeling. It highlights the broader use of silyl protection in stabilizing hydroxyl groups during multi-step syntheses, though its application is in small-molecule rather than macrolide systems .
Analytical and Pharmacokinetic Properties
The isotopic labeling in 24,32-Bis-O-(TBDMS)-FK-506-[13C,d2] enables precise tracking via mass spectrometry (e.g., monitoring m/z shifts in isotopologues) and ¹³C NMR, which is critical for metabolic studies. In contrast, unlabeled FK-506 requires immunoassays or HPLC for quantification .
Toxicity and Stability
- The TBDMS groups may reduce acute toxicity by limiting metabolic activation .
- Stability : The TBDMS groups enhance hydrolytic stability compared to unprotected FK-506, a feature shared with other silylated compounds like Ethyl 2-((tert-Butyldimethylsilyl)oxy) derivatives .
Biological Activity
24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2] , also known as Tacrolimus , is a potent immunosuppressant derived from the fungus Fusarium species. It is primarily used in organ transplantation to prevent rejection. The compound's structure includes tert-butyldimethylsilyl groups that enhance its stability and bioavailability. This article explores its biological activity, focusing on its pharmacological effects, mechanism of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 1356352-20-9 |
| Molecular Formula | CHDN OSi |
| Molecular Weight | 1035.54 g/mol |
| Melting Point | 68-70 °C |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol |
| Appearance | Pale Yellow Solid |
Tacrolimus exerts its immunosuppressive effects primarily through the inhibition of T-cell activation. It binds to the cytosolic protein FKBP-12 (FK506-binding protein), forming a complex that inhibits calcineurin, a phosphatase involved in the activation of T-cell transcription factors such as NFAT (nuclear factor of activated T cells). This inhibition leads to decreased production of interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and differentiation.
Pharmacokinetics
Tacrolimus is characterized by:
- Absorption : Rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-3 hours.
- Distribution : Highly protein-bound (approximately 99%) in plasma.
- Metabolism : Extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4.
- Excretion : Primarily eliminated via bile and feces.
Efficacy in Clinical Studies
Numerous studies have demonstrated the efficacy of Tacrolimus in preventing organ rejection. For instance:
- Kidney Transplantation : A randomized controlled trial showed that patients receiving Tacrolimus had significantly lower rates of acute rejection compared to those treated with azathioprine .
- Liver Transplantation : A meta-analysis indicated that Tacrolimus-based regimens are associated with improved graft survival rates compared to other immunosuppressants .
- Heart Transplantation : In heart transplant recipients, Tacrolimus was found to be effective in maintaining immunosuppression with a favorable side effect profile .
Adverse Effects
Despite its benefits, Tacrolimus is associated with several adverse effects:
- Nephrotoxicity : Dose-dependent renal impairment is a significant concern.
- Neurotoxicity : Patients may experience tremors, headaches, and seizures.
- Infection Risk : Increased susceptibility to opportunistic infections due to immunosuppression.
Case Study 1: Efficacy in Pediatric Kidney Transplant Recipients
A study involving pediatric patients demonstrated that those treated with Tacrolimus exhibited lower rates of acute rejection compared to those on traditional therapies. The study highlighted the importance of individualized dosing based on therapeutic drug monitoring to mitigate toxicity while maximizing efficacy.
Case Study 2: Long-term Outcomes in Liver Transplant Patients
In long-term follow-up studies of liver transplant patients on Tacrolimus, researchers found that while there was an increased risk of renal dysfunction over time, the overall survival rates remained high. The findings underscore the importance of balancing immunosuppression with monitoring for long-term complications .
Q & A
Q. Methodological Insight
- Isotopic Purity Validation : Use high-resolution mass spectrometry (HR-MS) to confirm the incorporation of 13C and deuterium.
- Functional Stability : Monitor TBDMS group retention under experimental conditions (e.g., pH, temperature) via ¹H NMR, as deprotection can occur in acidic or aqueous environments .
How is this compound synthesized, and what are critical purification steps?
Basic Research Focus
The synthesis involves sequential silylation of FK-506 hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions, followed by isotopic labeling via palladium-catalyzed hydrogen-deuterium exchange or 13C-enriched precursors .
Q. Advanced Research Focus
Q. Advanced Research Focus
- Steady-State vs. Dynamic Labeling :
Q. Methodological Pitfalls
- Isotope Dilution : Account for natural abundance 13C in media components using correction algorithms.
- Data Interpretation : Use computational tools like Isotopomer Spectral Analysis (ISA) to model flux distributions .
How can contradictions in isotopic enrichment data be resolved?
Advanced Research Focus
Contradictions (e.g., inconsistent 13C enrichment in replicates) may arise from:
Q. Resolution Workflow
Confirm isotopic purity via HR-MS .
Use 2D NMR (HSQC, HMBC) to verify labeling positions .
Cross-validate with alternative tracers (e.g., 2H-glucose) .
What analytical techniques are essential for characterizing this compound?
Q. Basic Research Focus
Q. Advanced Research Focus
Q. Advanced Monitoring
- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring .
What are cross-disciplinary applications of this compound beyond immunology?
Q. Basic Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
